N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
Description
This compound (molecular formula C₂₂H₂₁N₅OS₂) features a 4,6-dimethylpyrimidin-2-yl group linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group. The pyrimidine and benzothiazole rings are aromatic heterocycles known for their pharmacological relevance. The sulfanyl (-S-) group enhances chemical reactivity, while the acetamide linker facilitates interactions with biological targets. Its synthesis typically involves coupling 2-thio-4,6-dimethylpyrimidine with a chloroacetamide intermediate under refluxing ethanol, followed by crystallization .
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-12-9-17-18(25-26(24-17)13-7-8-20(31-2)15(22)10-13)11-16(12)23-21(28)14-5-3-4-6-19(14)27(29)30/h3-11H,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDHWYKUTXVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is a compound of interest due to its potential biological activities, including antimicrobial, antiparasitic, and anticancer properties. This article reviews its biological activity based on recent research findings.
- Molecular Formula : C22H18ClN5O5
- Molecular Weight : 467.86 g/mol
- CAS Number : 445459-12-1
Antimicrobial Activity
Research indicates that benzotriazole derivatives possess significant antimicrobial properties. A study evaluated various benzotriazole compounds against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 12.5 |
| Compound B | Escherichia coli | 25 |
| Compound C | Pseudomonas aeruginosa | 20 |
Antiparasitic Activity
The compound has also been studied for its antiparasitic effects. In vitro tests demonstrated that derivatives of benzotriazole could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, a derivative showed over 50% inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation .
Table 2: Antiparasitic Activity Against Trypanosoma cruzi
| Compound Name | Concentration (μg/mL) | Growth Inhibition (%) |
|---|---|---|
| N-benzenesulfonylbenzotriazole | 25 | 50 |
| N-benzenesulfonylbenzotriazole | 50 | 64 |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays using bladder cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation effectively. The structure-based design approach has led to the identification of derivatives with improved potency against cancer cells .
Case Study: Bladder Cancer Cells
In a study involving UM-UC-9 bladder cancer cells, the compound exhibited significant antiproliferative effects, suggesting its potential as a therapeutic agent in cancer treatment. The findings indicate that further exploration into its mechanism of action could provide insights into its efficacy and safety profile in clinical applications .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it possesses a molecular weight of approximately 437.8 g/mol. The structure features a benzotriazole moiety, which is known for its role in enhancing biological activity and stability in various applications .
Medicinal Chemistry Applications
-
Anticancer Activity :
- Benzotriazole derivatives have been investigated for their potential anticancer properties. Research indicates that compounds similar to N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide exhibit cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of specific substituents can enhance their selectivity and potency against tumor cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Photochemical Applications
- UV Protection :
- Stabilizers in Polymers :
Material Science Applications
- Nanomaterials :
- Corrosion Inhibitors :
Case Studies and Research Findings
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (–NO₂) at the benzamide position undergoes reduction under controlled conditions. This reaction is pivotal for generating amine derivatives, which serve as intermediates in pharmaceutical synthesis.
-
Reagents/Conditions :
Sodium borohydride (NaBH₄) in dimethylformamide (DMF) at 25°C for 18 hours .
Alternative methods include catalytic hydrogenation (H₂/Pd-C) in ethanol . -
Products :
Reduction yields N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-aminobenzamide. The amine derivative exhibits enhanced nucleophilicity, enabling further functionalization .
| Reaction Parameter | Details |
|---|---|
| Reagent | NaBH₄ (50% in DMF) |
| Temperature | 25°C |
| Time | 18 hours |
| Yield | 85–90% (estimated from analogs) |
Nucleophilic Substitution of the Chlorine Atom
The chlorine atom on the 3-chloro-4-methoxyphenyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent groups.
-
Reagents/Conditions :
Amines (e.g., methylamine) in the presence of K₂CO₃ in DMF at 80°C .
Thiols or alkoxides may also substitute chlorine under similar conditions. -
Products :
Substitution introduces amines, thioethers, or ethers at the chloro position. For example, reaction with methylamine produces N-[2-(3-methylamino-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide .
| Reaction Parameter | Details |
|---|---|
| Reagent | Methylamine, K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12–24 hours |
| Yield | 60–75% (based on benzotriazole analogs) |
Benzotriazole Ring Functionalization
The benzotriazole core is stable under acidic and basic conditions but can undergo electrophilic substitution at the 1-position when activated.
-
Reagents/Conditions :
Nitration (HNO₃/H₂SO₄) at 0–5°C introduces a nitro group at the 1-position of the benzotriazole .
Halogenation (e.g., Cl₂/FeCl₃) is also feasible but less common due to steric hindrance . -
Products :
Nitration yields a dinitro derivative, enhancing UV absorption properties for material science applications .
| Reaction Parameter | Details |
|---|---|
| Reagent | HNO₃ (conc.), H₂SO₄ (catalyst) |
| Temperature | 0–5°C |
| Time | 2 hours |
| Yield | 50–60% |
Hydrolysis of the Amide Bond
The amide linkage between benzotriazole and nitrobenzamide is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Reagents/Conditions :
Hydrochloric acid (6M HCl) at reflux (110°C) for 6 hours .
Alternatively, NaOH (10% aqueous) at 80°C . -
Products :
Hydrolysis cleaves the amide bond, yielding 2-nitrobenzoic acid and the benzotriazole amine derivative .
| Reaction Parameter | Details |
|---|---|
| Reagent | 6M HCl |
| Temperature | 110°C (reflux) |
| Time | 6 hours |
| Yield | >90% |
Cross-Coupling Reactions
The chloroaryl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl systems.
-
Reagents/Conditions :
Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in DMF/H₂O (3:1) at 90°C . -
Products :
Coupling with phenyl boronic acid produces N-[2-(3-phenyl-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide .
| Reaction Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | None (homogeneous conditions) |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 70–80% |
Mechanistic Insights
-
Nitro Group Reduction : Proceeds via a two-step mechanism involving nitroso and hydroxylamine intermediates before yielding the amine .
-
SNAr Reactions : The electron-withdrawing nitro and methoxy groups activate the chloro substituent toward nucleophilic attack .
-
Benzotriazole Stability : The triazole ring remains intact under most conditions but may undergo ring-opening under extreme reducing agents (e.g., LiAlH₄) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine and Benzothiazole Moieties
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- Molecular Formula : C₂₃H₂₀N₄O₂S₂
- Structural Features: Combines a thienopyrimidine ring (instead of pyrimidine) with a benzothiazole group.
- Uniqueness: The thienopyrimidine core introduces additional sulfur atoms and a fused thiophene ring, altering electronic properties and binding interactions compared to the dimethylpyrimidine in the target compound. This structural variation may enhance selectivity for kinase inhibition .
N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide
- Molecular Formula : C₁₄H₁₂N₄OS₂
- Structural Features : A benzothiazole directly fused to a pyrimidine ring via a methylsulfanyl group.
- This simplification may limit its bioactivity spectrum compared to the target compound .
Analogues with Pyrimidine or Benzothiazole Substitutions
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Molecular Formula : C₁₆H₁₇N₃O₂S
- Structural Features: Contains a hydroxyl group on the pyrimidine ring and a phenoxyphenyl substituent.
- Uniqueness: The hydroxyl group increases polarity, improving water solubility but reducing membrane permeability compared to the dimethylpyrimidine in the target compound. The phenoxy group may confer antioxidant properties .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
- Molecular Formula : C₁₄H₁₃N₃OS
- Structural Features : Shares the dimethylpyrimidine and sulfanyl-acetamide backbone but lacks the benzothiazole moiety.
- X-ray studies reveal a 91.9° dihedral angle between pyrimidine and phenyl rings, creating a non-planar conformation that may hinder target binding .
Analogues with Alternative Heterocycles
N-(2-Chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Molecular Formula : C₂₃H₂₁ClN₆O₂S
- Structural Features : Replaces pyrimidine with a triazole ring and incorporates a furan group.
- Uniqueness : The triazole ring enhances metabolic stability, while the furan introduces oxygen-based hydrogen bonding. However, the bulkier structure may reduce bioavailability compared to the target compound .
Comparative Data Table
Key Findings and Implications
- Bioactivity : Compounds with sulfanyl linkages (e.g., target compound, ) show enhanced reactivity toward cysteine residues in enzymes, suggesting utility in covalent drug design .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods used for simpler analogues (e.g., ), but the benzothiazole moiety may require additional steps, impacting yield .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer :
- Step 1 : Use a reflux setup with pyridine as both solvent and base to facilitate nucleophilic substitution between the benzotriazole precursor and 2-nitrobenzoyl chloride. Evidence from analogous benzamide syntheses suggests pyridine effectively neutralizes HCl byproducts .
- Step 2 : Purify the crude product via sequential washes with 10% NaHCO₃ (to remove unreacted acid chlorides) and recrystallization from methanol. This method reduced impurities by ~30% in related compounds .
- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and optimize stoichiometry (1:1.2 molar ratio of benzotriazole to acyl chloride).
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer :
- UV-Vis Spectroscopy : Confirm π→π* transitions in the benzotriazole (λmax ~320 nm) and nitrobenzamide (λmax ~280 nm) moieties. Discrepancies >5 nm may indicate conjugation defects .
- FTIR : Look for amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric). Absence of N-H stretches (~3300 cm⁻¹) confirms successful substitution .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. For example, the methoxy group (δ 3.8–4.0 ppm in ¹H; δ 55–60 ppm in ¹³C) and benzotriazole aromatic protons (δ 7.2–8.5 ppm) .
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer :
- Solubility Screen : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using UV-Vis absorbance at 280 nm. For compounds with <1 mg/mL solubility, employ surfactants (e.g., Tween-80) or co-solvents (10% PEG-400) .
- Stability Assay : Incubate at 37°C in PBS (pH 7.4) for 72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). A >90% recovery indicates suitability for biological testing .
Advanced Research Questions
Q. What mechanistic insights explain contradictory fluorescence quenching observed in analogs?
Methodological Answer :
- Hypothesis : Electron-withdrawing groups (e.g., nitro) may quench fluorescence via intramolecular charge transfer (ICT), while methoxy groups enhance it through resonance.
- Validation :
Use time-resolved fluorescence spectroscopy to compare lifetimes. A shorter lifetime (<2 ns) supports ICT quenching .
Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. High electron density on the nitro group correlates with quenching .
- Case Study : In a 2015 study, substituting chloro with methoxy increased quantum yield from 0.12 to 0.34, confirming substituent-dependent photophysics .
Q. How can computational modeling predict bioactivity against target enzymes?
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 (CYP3A4). Focus on hydrogen bonds between the benzotriazole N3 and heme iron, and π-π stacking with phenylalanine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values >2.5 Å suggest weak target engagement.
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays. A Pearson’s r >0.7 validates the model .
Q. What strategies resolve discrepancies in reaction yields between batch and flow chemistry?
Methodological Answer :
- Batch Limitations : Poor heat dissipation and mixing inefficiencies reduce yields (e.g., 45% vs. 68% in flow).
- Flow Optimization :
Use a microreactor (0.5 mm ID) with residence time <2 minutes to minimize side reactions.
Adjust temperature gradients (e.g., 80°C for activation, 25°C for quenching).
- Case Study : A 2021 study achieved 85% yield in flow vs. 52% in batch by optimizing residence time and solvent polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
